molecular formula C14H23ClN2O B1527180 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride CAS No. 1236272-31-3

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride

Cat. No.: B1527180
CAS No.: 1236272-31-3
M. Wt: 270.8 g/mol
InChI Key: ARDUONXIKOOVGM-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride is a substituted butanamide hydrochloride featuring a branched alkyl backbone, an amino group at position 2, a methyl group at position 3, and dual N-substituents (benzyl and ethyl). Below, we compare it with structurally related butanamide hydrochlorides and derivatives, focusing on substituent effects, molecular properties, and synthetic pathways.

Properties

IUPAC Name

2-amino-N-benzyl-N-ethyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-4-16(14(17)13(15)11(2)3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDUONXIKOOVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236272-31-3
Record name Butanamide, 2-amino-N-ethyl-3-methyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236272-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Alkylation of Ethyl Amines with Benzyl Halides

The core step involves the nucleophilic substitution of benzyl halide (commonly benzyl chloride or benzyl bromide) by an ethyl amine derivative to form the N-benzyl-N-ethyl amine intermediate. This is typically a condensation reaction generating hydrogen chloride as a by-product, which must be neutralized to drive the reaction forward and avoid side reactions.

  • Reaction Conditions:

    • Temperature range: 40°C to 120°C, often controlled between 60°C and 90°C during addition, followed by heating up to 120°C for reaction completion.
    • Reaction time: 4 to 12 hours depending on the solvent and catalyst used.
    • Solvents: Polar aprotic or hydroxylated solvents such as methanol, ethanol, isopropanol, DMF, DMSO, or acetonitrile are used to dissolve reactants and facilitate reaction kinetics.
  • Catalysts and Bases:

    • Solid phase highly basic powders such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or calcium carbonate (CaCO₃) are employed as acid scavengers and base catalysts.
    • These bases neutralize HCl formed, improving selectivity and yield by preventing acid-catalyzed side reactions.
  • Reaction Mechanism:

    • The primary amine attacks the benzyl halide, displacing the halide ion.
    • Excess amine and controlled addition rates suppress secondary amine formation.
    • Solid bases facilitate a heterogeneous reaction system, enhancing selectivity and simplifying work-up.

Amidation and Further Functionalization

The amide backbone, 3-methylbutanamide, is introduced or modified via acylation or condensation reactions, often involving acetoacetate derivatives or aminocrotonates in multi-component reactions. These steps are typically performed prior to or after amine alkylation depending on the synthetic strategy.

  • Multi-component reactions may involve:
    • 3-nitrobenzaldehyde
    • 2-(N-methylamino)ethyl acetoacetate
    • Methyl 3-aminocrotonate

These components condense under reflux in solvents like isopropanol or toluene, followed by alkylation with benzyl halides in the presence of bases.

Detailed Preparation Protocols

Method Using Solid Phase Highly Basic Catalysts (Based on CN109761827A)

Step Description Conditions Notes
1 Add ethanol amine and powdered solid phase highly basic catalyst (e.g., sodium carbonate) to reaction flask Stirring at 40–80°C Solid base acts as acid scavenger and catalyst
2 Slowly add benzyl chloride dropwise over 4–6 hours Maintain 40–80°C during addition Controlled addition suppresses side reactions
3 After addition, heat reaction mixture to 80–120°C for 1–2 hours Reflux or controlled heating Ensures reaction completion
4 Filter hot reaction mixture to remove solids Hot filtration Removes base and by-products
5 Vacuum distillation of filtrate Collect fraction boiling at 153–156°C under vacuum Isolates pure N-benzyl ethyl amine intermediate
6 Crystallization and purification Cooling and recrystallization from suitable solvents Achieves high purity product
  • Advantages:
    • Eliminates need for aqueous base washes and multiple organic extractions.
    • Solid base can be recycled, reducing waste and environmental impact.
    • Improves yield by 25–30% and reduces costs by 30–35%.
    • Wastewater generation minimized, facilitating green chemistry compliance.

Multi-Component Condensation Followed by Benzylation (Based on EP0245680A2)

Step Description Conditions Notes
1 React 3-nitrobenzaldehyde, 2-(N-methylamino)ethyl acetoacetate, and methyl 3-aminocrotonate in equimolar amounts In methanol, ethanol, isopropanol, or dipolar aprotic solvents (DMF, DMSO) at 20–150°C (preferably reflux) for 4–12 hours Forms dihydropyridine intermediate
2 Remove solvent under vacuum - Concentrates reaction mixture
3 Dissolve residue in apolar aprotic solvent (e.g., toluene) - Prepares for benzylation
4 Add benzyl chloride and potassium carbonate Reflux for 6–24 hours Alkylation step
5 Work-up: filtration, washing with water and diluted HCl, drying over sodium sulfate - Purification
6 Evaporate solvent and crystallize product from acetone Cooling to <5°C Isolates crystalline hydrochloride salt
  • Characterization:
    • Product identity confirmed by elemental analysis, IR, NMR, and UV spectroscopy.
    • Melting point observed at 166–168°C.

Comparative Analysis of Preparation Methods

Feature Solid Phase Base Catalyzed Alkylation (CN109761827A) Multi-Component Condensation + Benzylation (EP0245680A2)
Reaction Type Direct amine alkylation Multi-component condensation followed by alkylation
Base/Catalyst Solid powdered base (Na₂CO₃, K₂CO₃) Alkali carbonate (K₂CO₃) in solution
Solvent Minimal or no solvent washing; vacuum distillation Hydroxylated solvents and apolar aprotic solvents
Reaction Temperature 40–120°C 20–150°C (reflux conditions)
Reaction Time 6–8 hours total 10–36 hours total
Yield Improvement 25–30% increase Improved purity, moderate yield
Environmental Impact Wastewater zero discharge, recyclable base Requires solvent removal and aqueous washes
Purification Vacuum distillation and crystallization Filtration, washing, and crystallization

Research Findings and Notes

  • The use of solid phase highly basic catalysts in the alkylation step significantly enhances selectivity by neutralizing HCl in situ, preventing acid-catalyzed side reactions and secondary condensations. This method simplifies purification and reduces environmental burden by avoiding aqueous base washes and organic solvent extractions.

  • Multi-component condensation methods followed by benzylation allow for the construction of complex intermediates with high purity, but often require longer reaction times and more extensive purification steps.

  • Reaction monitoring by gas chromatography (GC) is essential to confirm completion and minimize unreacted starting materials or side products.

  • Structural confirmation by spectroscopic methods (IR, NMR, UV) and elemental analysis is standard to ensure compound identity and purity.

Summary Table of Key Preparation Parameters

Parameter Solid Phase Base Method Multi-Component Condensation Method
Starting Materials Ethanol amine, benzyl chloride, solid base 3-nitrobenzaldehyde, 2-(N-methylamino)ethyl acetoacetate, methyl 3-aminocrotonate, benzyl chloride
Catalyst/Base Sodium carbonate (solid) Potassium carbonate (solution)
Solvent None or minimal; vacuum distillation Methanol, isopropanol, toluene
Temperature 40–120°C 20–150°C
Reaction Time 6–8 hours 10–36 hours
Yield 66–68% (weight) High purity crystalline product
Purification Vacuum distillation, crystallization Filtration, washing, crystallization
Environmental Impact Low; recyclable base, zero wastewater Moderate; solvent and aqueous waste

Chemical Reactions Analysis

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Chemistry

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride serves as a reagent in organic synthesis. It is particularly useful as a chiral auxiliary, aiding in the production of enantiomerically pure compounds. This property is crucial for the development of pharmaceuticals where stereochemistry plays a vital role in efficacy and safety.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

Research into the therapeutic effects of this compound is ongoing, particularly concerning its potential as an anticonvulsant agent. Preliminary studies suggest that it may enhance GABAergic activity, which is critical for seizure control.

Case Study 1: Anticonvulsant Effects

A study investigated the effects of this compound on seizure models in rodents. The results indicated a significant reduction in seizure frequency, suggesting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Enzyme Inhibition Studies

In another research project, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed promising inhibitory activity, highlighting its potential role in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacological Potential: Benzyl and ethyl substituents are common in CNS-targeting drugs due to their lipophilicity, suggesting the target compound may have neuroactive applications . The cyclopentyl analog’s structural complexity (Complexity Index: 174) may hinder large-scale synthesis compared to simpler derivatives .
  • Solubility and Bioavailability :

    • High TPSA (55.1) across analogs indicates moderate solubility, necessitating formulation optimization for drug delivery .

Biological Activity

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride is a synthetic compound with notable biological activities, particularly in the context of anticonvulsant effects. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

  • Molecular Formula : C14H23ClN2O
  • IUPAC Name : this compound
  • CAS Number : 1236272-31-3

This compound is structurally related to various amino acid derivatives and exhibits significant interactions with biological systems, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involved in seizure activity. The compound may act as a positive modulator of GABAergic activity, which is crucial for its anticonvulsant properties.

Structure-Activity Relationship (SAR)

Research has shown that small modifications in the structure of compounds similar to 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide can significantly influence their biological activity. For instance, studies on related compounds have demonstrated that the presence and positioning of functional groups can enhance or diminish anticonvulsant efficacy.

CompoundFunctional GroupActivity Level
(R)-N-benzyl 2-amino-3-methylbutanamideBenzyl groupHigh
N-benzyl 2-acetamidoacetamidesAcetamido groupModerate
2-Amino-N-benzyl-N-methylbutanamideMethyl groupLow

Biological Activity and Case Studies

  • Anticonvulsant Activity :
    • A study examining the anticonvulsant properties of N-benzyl 2-amino derivatives found that modifications at the C(2) position significantly influenced seizure protection in animal models, particularly in the maximal electroshock (MES) seizure test .
    • The compound demonstrated effective seizure protection comparable to established antiepileptic drugs like phenytoin and phenobarbital, indicating its potential use as a therapeutic agent .
  • Comparative Analysis :
    • Research comparing various benzyl-substituted amino acids highlighted that this compound exhibited superior efficacy in reducing seizure frequency and intensity compared to other derivatives .
    • The SAR studies indicated that introducing non-polar substituents at specific sites enhanced the anticonvulsant activity, suggesting a potential pathway for optimizing drug design .

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterConventional Method Microwave-Assisted
Reaction Time12–24 h30–60 min
Yield65–75%80–85%
By-Products<5%<2%
Energy EfficiencyLowHigh

Q. Table 2: Analytical Benchmarks for Purity Assessment

TechniqueTarget ValueCritical Observations
HPLC≥98% peak areaDetect unreacted aniline (RT = 4.2 min)
1^1H NMRIntegral ratios 1:1Monitor ethyl group splitting (δ 1.2 ppm)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 2
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2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride

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